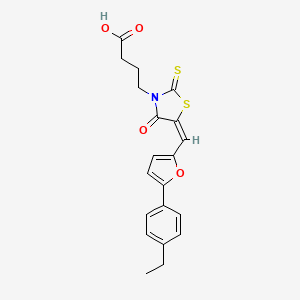

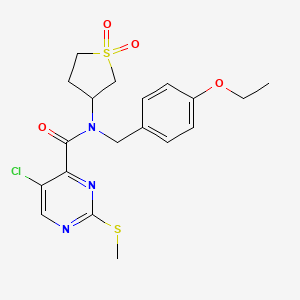

(E)-4-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

カタログ番号 B2934196

CAS番号:

890608-60-3

分子量: 401.5

InChIキー: IEJSHEDGYPKAIT-SFQUDFHCSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazolidine ring, and a carboxylic acid group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in many synthetic procedures .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom ), a thiazolidine ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a carboxylic acid group (consisting of a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon atom).Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester .科学的研究の応用

Anticancer and Antiproliferative Effects

- Novel thioxothiazolidin-4-one derivatives, including structures similar to the specified compound, have shown significant anticancer and antiangiogenic effects in in vivo studies against mouse tumors. These compounds effectively reduced ascites tumor volume, cell number, and increased the lifespan of tumor-bearing mice, indicating their potential as candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

- Another study on thiazolidinone derivatives evaluated their cytotoxicity and ability to induce apoptosis in human leukemia cells. The study highlighted the importance of the electron-donating groups on the thiazolidinone moiety for anticancer properties, with certain derivatives demonstrating potent anticancer activity on leukemia cell lines (Chandrappa et al., 2009).

Antimicrobial Activity

- Thiazolidinone compounds have also been explored for their antimicrobial activity. For example, certain derivatives were synthesized and showed activity against various bacterial and fungal species, suggesting their utility in addressing microbial infections (Patel & Shaikh, 2010).

Synthesis and Chemical Characterization

- Research has also focused on the synthesis and chemical characterization of thiazolidinone derivatives. Studies have outlined methods for synthesizing these compounds, including photoinduced oxidative annulation techniques, providing access to highly functionalized polyheterocyclic compounds. Such synthesis methods are crucial for developing derivatives with enhanced pharmacological activities (Zhang et al., 2017).

Trypanocidal and Anticancer Activity

- Some thiazolidinone derivatives have been synthesized and evaluated for their trypanocidal and anticancer activities, with certain compounds inhibiting the growth of parasites at sub-micromolar concentrations and demonstrating significant selectivity indices. This highlights the potential of thiazolidinone derivatives in treating diseases caused by Trypanosoma species as well as their anticancer capabilities (Holota et al., 2019).

特性

IUPAC Name |

4-[(5E)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c1-2-13-5-7-14(8-6-13)16-10-9-15(25-16)12-17-19(24)21(20(26)27-17)11-3-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,22,23)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJSHEDGYPKAIT-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

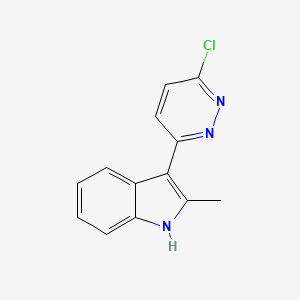

3-(6-chloro-3-pyridazinyl)-2-methyl-1H-indole

338405-03-1

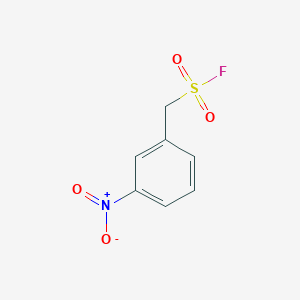

(3-Nitrophenyl)methanesulfonyl fluoride

2137936-30-0

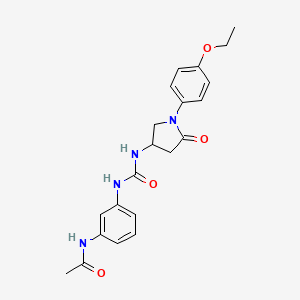

![1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2934114.png)

![Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2934119.png)

![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2934130.png)

![5-(3,4-dimethylbenzoyl)-1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934131.png)